molecular formula CF3N3 B2469998 Azido(trifluoro)methane CAS No. 3802-95-7

Azido(trifluoro)methane

Cat. No.: B2469998
CAS No.: 3802-95-7
M. Wt: 111.027
InChI Key: VTWUWWKZOBMMPO-UHFFFAOYSA-N
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Description

Azido(trifluoro)methane is an organic compound characterized by the presence of an azido group (-N₃) attached to a trifluoromethyl group (-CF₃). This compound is notable for its reactivity and is used in various chemical synthesis processes. The azido group is known for its ability to participate in a wide range of chemical reactions, making this compound a valuable reagent in organic chemistry.

Preparation Methods

Azido(trifluoro)methane can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic anhydride with sodium azide in a suitable solvent such as dichloromethane, toluene, acetonitrile, or pyridine . The reaction proceeds as follows:

CF3SO2O2+NaN3CF3SO2N3+NaOTf\text{CF}_3\text{SO}_2\text{O}_2 + \text{NaN}_3 \rightarrow \text{CF}_3\text{SO}_2\text{N}_3 + \text{NaOTf} CF3​SO2​O2​+NaN3​→CF3​SO2​N3​+NaOTf

In industrial settings, the use of dichloromethane is often avoided due to the potential formation of highly explosive by-products like azido-chloromethane and diazidomethane . Alternative solvents such as toluene or acetonitrile are preferred to mitigate these risks.

Chemical Reactions Analysis

Azido(trifluoro)methane undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed from these reactions include alkyl azides, primary amines, and triazoles.

Mechanism of Action

The mechanism of action of azido(trifluoro)methane primarily involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Azido(trifluoro)methane can be compared to other similar compounds, such as trifluoromethanesulfonyl azide and fluoroform:

This compound is unique due to its combination of the trifluoromethyl and azido groups, which confer distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

azido(trifluoro)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CF3N3/c2-1(3,4)6-7-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWUWWKZOBMMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N=[N+]=[N-])(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508298
Record name Azido(trifluoro)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.026 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3802-95-7
Record name Azido(trifluoro)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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